molecular formula C10H11N3S2 B2623187 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol CAS No. 748778-11-2

5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol

Cat. No.: B2623187
CAS No.: 748778-11-2
M. Wt: 237.34
InChI Key: OEFRFEJBTZCUGH-UHFFFAOYSA-N
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Description

5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a chemical reagent of interest in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in the design of bioactive molecules due to its role as a bioisostere for pyrimidine and other aromatic rings, which can enhance lipophilicity and improve cell permeability . This core structure is found in various pharmacologically active compounds and FDA-approved drugs, including carbonic anhydrase inhibitors like acetazolamide and the kinesin inhibitor litronesib, underscoring its therapeutic relevance . Derivatives of 1,3,4-thiadiazole demonstrate a broad spectrum of biological activities in scientific studies, positioning them as key scaffolds for developing new therapeutic agents. Recent research highlights their potential as anticancer agents, with studies showing that 2,5-disubstituted 1,3,4-thiadiazole derivatives can induce cell cycle arrest and apoptosis in various human cancer cell lines . Furthermore, this chemotype has been investigated for antimicrobial and antiviral applications, including as potential inhibitors of the SARS-CoV-2 main protease (Mpro) . The specific substitution pattern on the thiadiazole ring—such as the benzylimino and thiol groups in this compound—can be strategically modified to explore structure-activity relationships and optimize binding to biological targets. This product is intended for research and further chemical characterization in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-benzylimino-4-methyl-1,3,4-thiadiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-13-9(15-10(14)12-13)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFRFEJBTZCUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NCC2=CC=CC=C2)SC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-methyl-1,3,4-thiadiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly under basic conditions. Key reactions include:

Reaction Conditions Reagents/Agents Products Mechanistic Insights References
Alkaline hydrolysis (NaOH, 80°C)Hydroxide ionsRing-opened products with cleavage at the S–N bondBase facilitates nucleophilic attack at the sulfur atom, leading to ring scission.
Reaction with hydrazine hydrateExcess hydrazine4-Methyl-1,2,4-triazoline-3(2)-thione derivativesHydrazine induces rearrangement via nucleophilic substitution at the thiadiazole nitrogen.

Example :
Under reflux with benzylamine in xylene, the thiadiazole undergoes ring-opening to yield 2-benzylamino-1,3,4-thiadiazole and 4-benzyl-1,2,4-triazolin-3(2)-thione in approximately equal proportions .

Alkylation at the Thiol Group

The thiol (–SH) group at position 2 participates in alkylation and acylation reactions:

Reaction Type Reagents Products Notes References
AlkylationBenzyl chloride (KOH, DMF)2-Benzylthio derivativesSelectivity for the thiol group over the imino nitrogen is observed.
AcylationAcetyl chloride (pyridine)2-Acetylthio derivativesThe thiol group reacts preferentially under mild conditions.

Key Finding :
Alkylation with benzyl halides enhances lipophilicity, which is critical for biological activity modulation .

Cyclization and Rearrangement Reactions

The compound undergoes cyclization under acidic or dehydrating conditions:

Conditions Catalyst/Reagent Products Yield References
Phosphoric acid (reflux)H₃PO₄Triazolo[3,4-b] thiadiazole derivatives65–78%
Formic acid (80°C)HCOOH2-Anilino-1,3,4-thiadiazole analogsModerate

Mechanism :
Acid-mediated cyclization involves protonation of the imino nitrogen, followed by intramolecular nucleophilic attack and dehydration .

Reactivity with Electrophiles

Electrophilic substitution occurs at the sulfur and nitrogen centers:

Electrophile Site of Attack Products Applications References
Chlorine (Cl₂)Sulfur atom2-Chloro-1,3,4-thiadiazole intermediatesPrecursors for further functionalization.
Nitric acid (HNO₃)Benzylimino groupNitro-substituted derivativesUsed in explosives and dye synthesis.

Oxidation and Disulfide Formation

The thiol group oxidizes readily:

Oxidizing Agent Conditions Products Notes References
H₂O₂ (3% aqueous)Room temperatureDisulfide dimerReversible under reducing conditions.
I₂ (in EtOH)Mild heatingSulfonic acid derivativesIrreversible oxidation pathway.

Coordination Chemistry

The thiol and imino groups act as ligands for metal ions:

Metal Salt Coordination Mode Complex Structure Applications References
Cu(II) acetateBidentate (S, N)Square-planar complexesCatalytic and antimicrobial activity.
Fe(III) chlorideMonodentate (S)Octahedral geometryMagnetic materials research.

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological screening:

Modification Target Activity Key Derivatives Efficacy (IC₅₀) References
Sulfonamide formationAnticancer2-Sulfonamide analogs4.27 µg/mL (SK-MEL-2)
Hydrazone couplingAnticonvulsantHydrazone-linked hybrids85.44% inhibition (MES model)

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol as an anticancer agent. Its derivatives exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Against Tumor Cell Lines :
    • The compound has shown significant inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
    • Structure-activity relationship studies indicate that modifications to the benzyl group enhance anticancer activity .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and DNA fragmentation .
    • Docking studies suggest interactions with tubulin, which may contribute to its antiproliferative effects .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Research indicates that thiadiazole derivatives possess broad-spectrum antibacterial and antifungal properties.

Antimicrobial Efficacy:

  • Bacterial Inhibition :
    • Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Fungal Activity :
    • The compound has shown efficacy against various fungal strains, suggesting its utility in treating fungal infections .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been investigated for other therapeutic applications.

Notable Activities:

  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
  • Potential Neuroprotective Effects :
    • Some derivatives have been explored for neuroprotective activities in models of neurodegenerative diseases, although more research is needed to establish these effects conclusively .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50/Effectiveness Reference
Anticancer ActivityHCT116 (Colon Cancer)3.29 μg/mL
H460 (Lung Cancer)10 μg/mL
MCF-7 (Breast Cancer)0.28 μg/mL
Antimicrobial ActivityVarious Bacterial StrainsEffective against both Gram-positive and Gram-negative bacteria
Fungal StrainsEffective
Anti-inflammatoryIn vitro modelsPreliminary evidence
NeuroprotectiveNeurodegenerative modelsPreliminary evidence

Mechanism of Action

The mechanism of action of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The imine group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol with three analogous heterocycles:

Property Target Compound 5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol 4Cl-MAR (Oxazole Derivative) 1,3,4-Oxadiazole-Thiadiazole Hybrids
Molecular Formula C₁₁H₁₂N₃S₂ C₈H₁₂N₃S₂ C₁₀H₁₁ClN₂O C₉H₁₀N₄OS₂
Molecular Weight (g/mol) 253.34 243.37 210.66 278.33
Core Structure Thiadiazole with benzylimino and thiol groups Thiadiazole with cyclohexylamino and thiol groups Oxazole with 4-chlorophenyl and methyl groups Hybrid oxadiazole-thiadiazole with propionate esters
Solubility Soluble in DMSO, MeOH; insoluble in H₂O (inferred) Soluble in polar aprotic solvents Soluble in MeOH; insoluble in H₂O Moderate solubility in CH₂Cl₂
Biological Activity Antifungal, antimicrobial (predicted) Anticandidal (C. albicans IC₅₀: 12.5 µg/mL) Unknown (structural similarity suggests CNS effects) Broad-spectrum antimicrobial
Synthesis Key Step Cyclization with CS₂ and NaOH Ethyl bromopropionate coupling Ring closure via hydrazine hydrate reaction Hybridization via esterification

Key Differences and Implications

  • Bioactivity : While both thiadiazole derivatives exhibit antifungal properties, the oxazole derivative 4Cl-MAR lacks direct bioactivity data but shares structural motifs with stimulants (e.g., MAR compounds), suggesting possible central nervous system (CNS) interactions .
  • Solubility: The target compound’s benzyl substituent may reduce water solubility compared to the cyclohexylamino analogue, impacting bioavailability .

Data Tables

Table 1: Spectroscopic Characterization of Selected Compounds

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound 2550 (S-H), 1650 (C=N) 7.3–7.5 (benzyl), 2.1 (CH₃) 253.34 [M+H]⁺
4Cl-MAR 3350 (N-H), 1600 (C=O) 7.2–7.4 (Ar-H), 1.8 (CH₃) 210.66 [M+H]⁺
5-(Cyclohexylamino) 2570 (S-H), 1590 (C=N) 3.8 (cyclohexyl), 2.0 (CH₃) 243.37 [M+H]⁺

Biological Activity

5-(Benzylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by research findings and case studies.

  • Chemical Formula : C10H11N3S2
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 748778-11-2
  • Purity : 95% .

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit promising anticancer properties. The compound's structure is crucial for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results showed that compounds with a similar structure to this compound had IC50 values ranging from 0.28 to 10 μg/mL against breast (MCF-7) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHCT1163.29

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities.

Antibacterial Studies

In vitro studies have shown that compounds similar to this compound are effective against both Gram-positive and Gram-negative bacteria. For instance, a series of thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .

PathogenMIC (μg/mL)
S. aureus (Gram-positive)32
E. coli (Gram-negative)42
C. albicans (fungal)32

The biological activity of this compound is attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in cell proliferation and apoptosis. Molecular docking studies have suggested that the compound binds effectively to these targets, inhibiting their function and leading to cell death in cancer cells .

Q & A

Advanced Research Question

  • Hydrolysis sensitivity : The thiol group is prone to oxidation in aqueous media, requiring inert atmospheres (N₂/Ar) .
  • Solvent effects : Anhydrous acetone or THF stabilizes intermediates in nucleophilic substitutions .
  • pH dependence : Acidic conditions (pH < 4) protonate the thiol group, reducing reactivity .

How can researchers validate the mechanism of action for anticancer activity?

Advanced Research Question

  • Enzyme inhibition assays : Test against kinases (e.g., CDK1) using fluorescence-based ATP competition assays .
  • Molecular docking : Simulate binding to apoptosis-related proteins (e.g., Bcl-2) using AutoDock Vina .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ dose-response curves .

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